Cas no 10241-97-1 (5-Methylindole-2-carboxylic acid)
5-Methylindole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-1H-indole-2-carboxylic acid
- 5-METHYLINDOLE-2-CARBOXYLIC ACID
- NSC 88873
- 5-Methyl-2-indolecarboxylic acid
- 1H-Indole-2-carboxylic acid, 5-methyl-
- DAITVOCMWPNFTL-UHFFFAOYSA-N
- NSC88873
- 5-ME-ICA
- Oprea1_147382
- DAITVOCMWPNFTL-UHFFFAOYSA-
- 5-methyl indole-2-carboxylic acid
- STK158245
- SBB028490
- BDBM50009123
- BBL022372
- TRA0043763
- RP23710
- CS-W
- NSC-88873
- CS-W007370
- SCHEMBL704614
- SY031705
- 5-Methyl-1H-indole-2-carboxylic acid #
- EN300-28968
- MFCD00047166
- Z235352033
- FS-3375
- M-4060
- 5-METHYLINDOLE-2-CARBOXYLICACID
- NCGC00338875-01
- Q27454588
- A856951
- DTXSID20293351
- 4BY
- FT-0620657
- BB 0248950
- 10241-97-1
- AB01331621-02
- AMY31808
- AF-960/00469027
- CHEMBL23328
- AKOS000198799
- InChI=1/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
- FT-0620610
- 5-Methyl-1h-indole-2-carboxylic acid;
- 5-Methylindole-2-carboxylic acid
-
- MDL: MFCD00047166
- Inchi: 1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
- InChI Key: DAITVOCMWPNFTL-UHFFFAOYSA-N
- SMILES: OC(C1=CC2C=C(C)C=CC=2N1)=O
- BRN: 144055
Computed Properties
- Exact Mass: 175.06300
- Monoisotopic Mass: 175.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 2.7
- Topological Polar Surface Area: 53.1
Experimental Properties
- Color/Form: Cream light brown crystalline powder
- Density: 1.34
- Melting Point: 236-238°C (dec.)
- Boiling Point: 421.2 ºC at 760 mmHg
- Flash Point: 208.5 ºC
- Refractive Index: 1.696
- Water Partition Coefficient: Soluble in ethanol (50 mg/ml). Insoluble in water.
- PSA: 53.09000
- LogP: 2.17450
- Solubility: Insoluble in water
5-Methylindole-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501a - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
5-Methylindole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methylindole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092830-1g |
5-Methyl-1H-indole-2-carboxylic acid |
10241-97-1 | 95% | 1g |
£22.00 | 2022-03-01 | |
| Fluorochem | 092830-5g |
5-Methyl-1H-indole-2-carboxylic acid |
10241-97-1 | 95% | 5g |
£90.00 | 2022-03-01 | |
| Fluorochem | 092830-10g |
5-Methyl-1H-indole-2-carboxylic acid |
10241-97-1 | 95% | 10g |
£167.00 | 2022-03-01 | |
| Fluorochem | 092830-25g |
5-Methyl-1H-indole-2-carboxylic acid |
10241-97-1 | 95% | 25g |
£333.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M124813-5g |
5-Methylindole-2-carboxylic acid |
10241-97-1 | ≥98.0% | 5g |
¥308.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M124813-1g |
5-Methylindole-2-carboxylic acid |
10241-97-1 | ≥98.0% | 1g |
¥77.90 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M2627-1G |
5-Methylindole-2-carboxylic acid |
10241-97-1 | 1G |
783.28 | 2021-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M833603-1g |
5-METHYLINDOLE-2-CARBOXYLIC ACID |
10241-97-1 | 98% | 1g |
182.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS785-250mg |
5-Methylindole-2-carboxylic acid |
10241-97-1 | 98% | 250mg |
124CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS785-100mg |
5-Methylindole-2-carboxylic acid |
10241-97-1 | 98% | 100mg |
74CNY | 2021-05-08 |
5-Methylindole-2-carboxylic acid Suppliers
5-Methylindole-2-carboxylic acid Related Literature
-
Shahinda S. R. Alsayed,Shichun Lun,Anders W. Bailey,Amreena Suri,Chiang-Ching Huang,Mauro Mocerino,Alan Payne,Simone Treiger Sredni,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2021 11 15497
Additional information on 5-Methylindole-2-carboxylic acid
Introduction to 5-Methylindole-2-carboxylic acid (CAS No. 10241-97-1)
5-Methylindole-2-carboxylic acid, identified by the chemical compound code CAS No. 10241-97-1, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, belonging to the indole derivatives family, exhibits a unique structural framework that makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications. The presence of both a methyl group at the 5-position and a carboxylic acid functionality at the 2-position endows 5-Methylindole-2-carboxylic acid with distinct chemical properties that are highly relevant to modern drug discovery and material science.
The molecular structure of 5-Methylindole-2-carboxylic acid consists of an indole core, which is a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. The substitution pattern, specifically the methylation at the 5-position and the carboxylation at the 2-position, influences its reactivity and interaction with biological targets. This structural motif is not only chemically interesting but also biologically relevant, as indole derivatives are widely recognized for their role in various physiological processes and have been extensively studied for their pharmacological potential.
In recent years, 5-Methylindole-2-carboxylic acid has been explored in several cutting-edge research areas. One of the most notable applications is in the development of novel therapeutic agents. The indole scaffold is known for its versatility in drug design, particularly in targeting neurological disorders, infectious diseases, and cancer. Researchers have leveraged the structural features of 5-Methylindole-2-carboxylic acid to develop molecules with enhanced binding affinity and selectivity towards specific biological receptors. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes and receptors involved in inflammation and pain modulation.
Moreover, 5-Methylindole-2-carboxylic acid has found utility in synthetic organic chemistry as a building block for more complex molecules. Its reactive sites allow for further functionalization, enabling chemists to construct intricate structures with tailored properties. This has opened up new avenues for creating advanced materials and functional compounds used in industries ranging from pharmaceuticals to agrochemicals. The ability to modify the indole core while retaining its core pharmacophoric features makes 5-Methylindole-2-carboxylic acid an indispensable tool in synthetic laboratories.
From a biochemical perspective, 5-Methylindole-2-carboxylic acid has been implicated in various metabolic pathways and signaling cascades. Recent studies have highlighted its role in modulating gut microbiota metabolism, which is increasingly recognized as a key factor in overall health and disease prevention. The compound’s interaction with microbial enzymes suggests potential applications in probiotic formulations and dietary supplements aimed at improving gut health. This area of research is particularly exciting as it bridges chemistry with microbiology, offering holistic approaches to therapeutic intervention.
Another emerging field where 5-Methylindole-2-carboxylic acid is making strides is in the realm of nanotechnology and material science. Its unique chemical properties make it suitable for designing functionalized nanoparticles and smart materials. These materials can be engineered to perform specific tasks, such as targeted drug delivery or enhanced sensing capabilities. The carboxylic acid group provides a site for covalent attachment to other molecules, while the indole ring contributes to stability and biocompatibility. Such innovations are paving the way for next-generation medical devices and diagnostic tools.
The synthesis of 5-Methylindole-2-carboxylic acid itself is an area of active research, with scientists continuously seeking more efficient and sustainable methods. Traditional synthetic routes often involve multi-step processes that require harsh conditions or expensive reagents. However, advances in green chemistry have led to the development of more environmentally friendly approaches, such as catalytic methods that minimize waste and energy consumption. These innovations not only improve the accessibility of 5-Methylindole-2-carboxylic acid but also align with global efforts to promote sustainable chemical practices.
In conclusion, 5-Methylindole-2-carboxylic acid (CAS No. 10241-97-1) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in drug discovery, a key player in biochemical pathways, and a versatile building block for advanced materials. As research continues to uncover new possibilities, the importance of this compound is likely to grow further, driving innovation and progress in both academic and industrial settings.
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